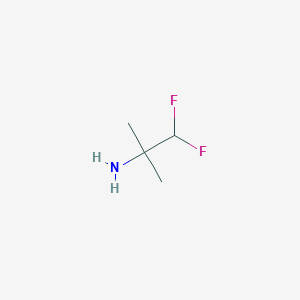
3-Bromo-2-(chloromethyl)-6-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-(chloromethyl)-6-fluoropyridine” is a chemical compound with the molecular formula C6H5BrClN . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(chloromethyl)-6-fluoropyridine” would consist of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with bromine, chlorine, and fluorine atoms attached at the 3rd, 2nd, and 6th positions respectively . The exact spatial configuration would need to be determined experimentally or through computational chemistry methods.It has a boiling point of 237.949°C at 760 mmHg and a flash point of 97.709°C .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectral Analysis
The compound can be used in the theoretical investigation of molecular structures . Both DFT (Density Functional Theory) and HF (Hartree-Fock) methods can be used to optimize the molecular structures of the title compound . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .
Molecular Docking Studies
3-Bromo-2-(chloromethyl)-6-fluoropyridine can be used in molecular docking studies . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .
UV-Visible Spectrum Calculation
The compound can be used in the calculation of the UV-visible spectrum of the compound in gas phase and for different solvents . This is done using the TD-DFT approach .
Non-Covalent Interactions Study
The compound can be used in the study of non-covalent interactions . The reduced density gradient (RDG) analysis can be performed to describe these interactions .
Thermodynamic Functions Study
The compound can be used in the study of thermodynamic functions . These functions can be reported with the help of spectroscopic data using statistical methods .
Synthesis of Borinic Acid Derivatives
3-Bromo-2-(chloromethyl)-6-fluoropyridine can be used in the synthesis of borinic acid derivatives . Borinic acids have applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Safety and Hazards
The safety information for “3-Bromo-2-(chloromethyl)-6-fluoropyridine” indicates that it is a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
3-bromo-2-(chloromethyl)-6-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQFWDXIBLXTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-Dimethoxyphenyl)-5-(2-methoxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2981891.png)


![(6R)-8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2981897.png)
![N-(tert-butyl)-2-[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2981898.png)
![2-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2981899.png)

![N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2981903.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2981905.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2981908.png)

![2-[(2,5-Dimethylfuran-3-yl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2981911.png)
